molecular formula C9H18N2O2 B13065352 2-Amino-3-(1-methylpiperidin-3-YL)propanoic acid

2-Amino-3-(1-methylpiperidin-3-YL)propanoic acid

Cat. No.: B13065352
M. Wt: 186.25 g/mol
InChI Key: KOOWANCYINOOMO-UHFFFAOYSA-N
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Description

2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C(_9)H(_18)N(_2)O(_2) This compound features a piperidine ring substituted with a methyl group at the nitrogen atom and an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-piperidone and methylamine.

    Formation of Intermediate: The piperidone is reacted with methylamine under reductive amination conditions to form 1-methylpiperidine.

    Amino Acid Formation: The 1-methylpiperidine is then subjected to a Strecker synthesis, where it reacts with cyanide and ammonia to form the corresponding amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced amines.

    Substitution: N-substituted derivatives.

Scientific Research Applications

2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid
  • 2-Amino-3-(1-ethylpiperidin-3-yl)propanoic acid
  • 2-Amino-3-(1-methylpyrrolidin-3-yl)propanoic acid

Uniqueness

2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-amino-3-(1-methylpiperidin-3-yl)propanoic acid

InChI

InChI=1S/C9H18N2O2/c1-11-4-2-3-7(6-11)5-8(10)9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13)

InChI Key

KOOWANCYINOOMO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)CC(C(=O)O)N

Origin of Product

United States

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